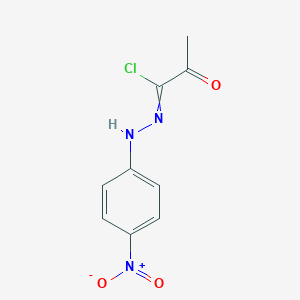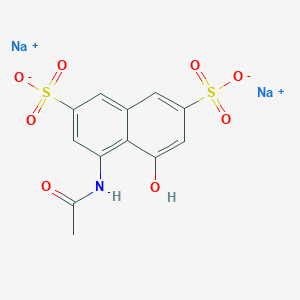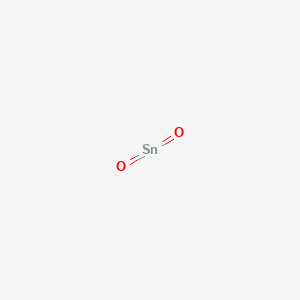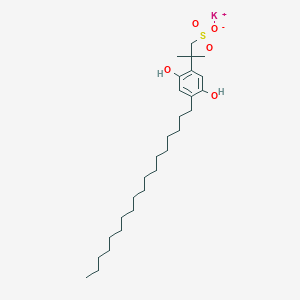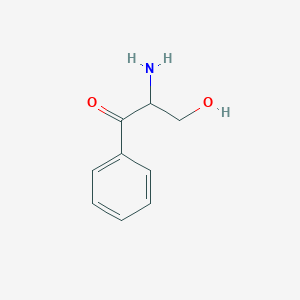![molecular formula C5H6N6 B096241 [1,2,4]Triazolo[4,3-b]pyridazine-3,6-diamine CAS No. 19195-48-3](/img/structure/B96241.png)
[1,2,4]Triazolo[4,3-b]pyridazine-3,6-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,2,4]Triazolo[4,3-b]pyridazine-3,6-diamine, commonly known as TPD, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. TPD is a versatile molecule that exhibits various biological activities, making it a promising candidate for drug development.
作用機序
TPD exerts its biological activities by interacting with various molecular targets, including enzymes and receptors. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. TPD has also been shown to bind to the GABA-A receptor, leading to the activation of inhibitory neurotransmission.
生化学的および生理学的効果
TPD has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). TPD has also been shown to increase the levels of γ-aminobutyric acid (GABA), an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability.
実験室実験の利点と制限
One of the main advantages of using TPD in lab experiments is its versatility. TPD exhibits various biological activities, making it a useful tool for studying different molecular targets. However, one of the limitations of using TPD is its low solubility in water, which can make it challenging to administer in vivo.
将来の方向性
There are several future directions for the research on TPD. One potential area of research is the development of TPD-based drugs for the treatment of inflammatory disorders, such as rheumatoid arthritis. Another potential area of research is the development of TPD-based drugs for the treatment of neurological disorders, such as epilepsy and anxiety disorders. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the biological activities of TPD.
合成法
TPD can be synthesized using various methods, including the reaction of 2,6-diaminopyridine with 1,2,4-triazole-3-carboxylic acid or its derivatives. Another method involves the reaction of 2,6-diaminopyridine with 1,2,4-triazole-3-thiol. Both methods result in the formation of TPD with high yields.
科学的研究の応用
TPD has been extensively studied for its potential applications in the field of medicinal chemistry. It exhibits various biological activities, including anti-inflammatory, antitumor, and antimicrobial activities. TPD has also been shown to possess potent analgesic and anti-convulsant properties.
特性
CAS番号 |
19195-48-3 |
|---|---|
製品名 |
[1,2,4]Triazolo[4,3-b]pyridazine-3,6-diamine |
分子式 |
C5H6N6 |
分子量 |
150.14 g/mol |
IUPAC名 |
[1,2,4]triazolo[4,3-b]pyridazine-3,6-diamine |
InChI |
InChI=1S/C5H6N6/c6-3-1-2-4-8-9-5(7)11(4)10-3/h1-2H,(H2,6,10)(H2,7,9) |
InChIキー |
JJNGRGGTMWDXDD-UHFFFAOYSA-N |
SMILES |
C1=CC2=NN=C(N2N=C1N)N |
正規SMILES |
C1=CC2=NN=C(N2N=C1N)N |
同義語 |
1,2,4-Triazolo[4,3-b]pyridazine-3,6-diamine(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



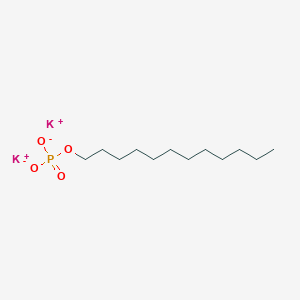
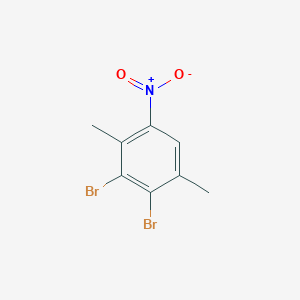
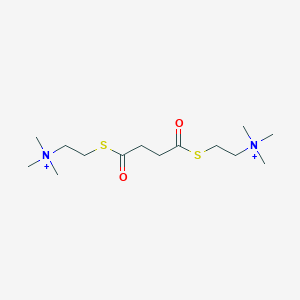

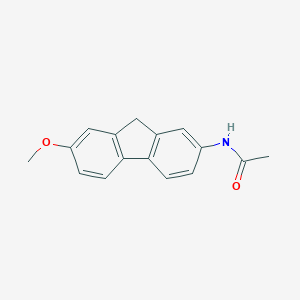
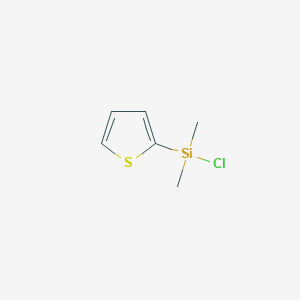
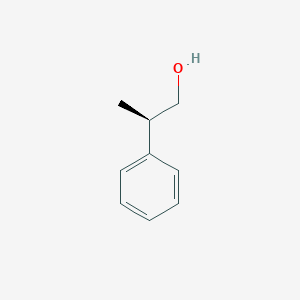
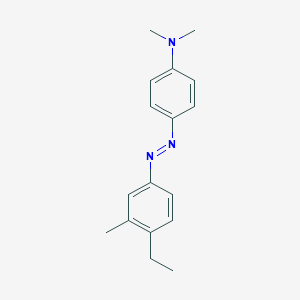
![8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B96173.png)
